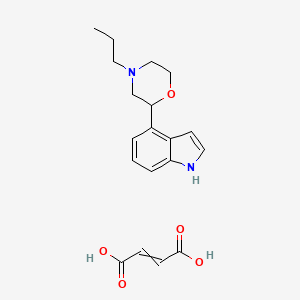
1-(tert-Butylperoxy)ethyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylperoxy)ethyl butanoate is an organic peroxide compound. It is characterized by the presence of a tert-butylperoxy group attached to an ethyl butanoate backbone. Organic peroxides are known for their ability to decompose and release free radicals, making them useful in various chemical processes, particularly in polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(tert-Butylperoxy)ethyl butanoate can be synthesized through the esterification of butanoic acid with 1-(tert-butylperoxy)ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a pure product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butylperoxy)ethyl butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the peroxide group into hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation products may include carboxylic acids, ketones, and aldehydes.
Reduction: Reduction products can include alcohols and alkanes.
Substitution: Substitution reactions can yield various substituted esters and ethers.
Applications De Recherche Scientifique
1-(tert-Butylperoxy)ethyl butanoate has several scientific research applications, including:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug delivery systems, is ongoing.
Industry: It is employed in the production of plastics, rubbers, and other polymeric materials, where it acts as a curing agent and cross-linking agent.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylperoxy)ethyl butanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
tert-Butyl hydroperoxide: Another organic peroxide with similar radical-generating properties.
Di-tert-butyl peroxide: A compound used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization
Propriétés
Numéro CAS |
88482-93-3 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-tert-butylperoxyethyl butanoate |
InChI |
InChI=1S/C10H20O4/c1-6-7-9(11)12-8(2)13-14-10(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
KGHWJKQFKRSREI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC(C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


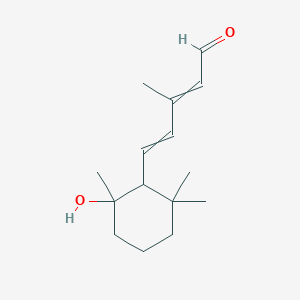
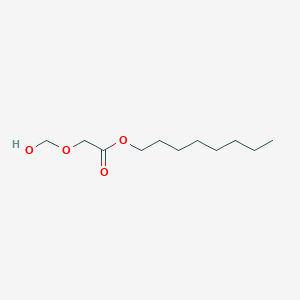
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-5-methoxycyclohepta-2,4,6-trien-1-one](/img/structure/B14387066.png)
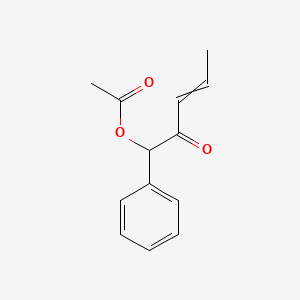
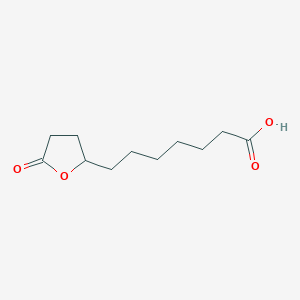
![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
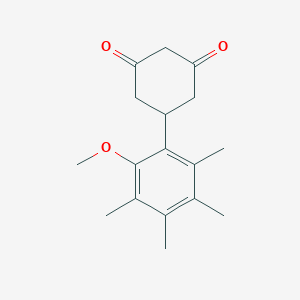
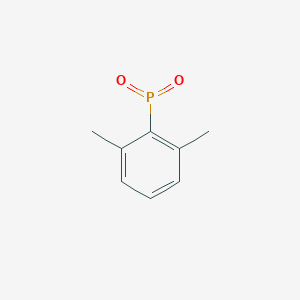
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)


